2-Methyl Substituent Drives CA Isoform Selectivity: Dimethyl Analogs Decrease Pan-Isoform Affinity While Gaining Single-Isoform Selectivity by up to 500-Fold
The 2-methyl group on the benzenesulfonamide ring of CAS 941890-83-1 is a critical selectivity determinant. In a systematic study of pyrrolidinone-bearing methylated benzenesulfonamides, introduction of dimethyl groups into the benzenesulfonamide ring decreased binding affinity to almost all CA isoforms but gained in selectivity towards one CA isoform [1]. When combined with a meta-chloro substituent, this selectivity enhancement reached up to 500-fold for CA VII and CA XIII relative to the non-methylated parent [1]. In contrast, the des-methyl comparator 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 954713-27-0) lacks this ortho-methyl group and is therefore predicted to exhibit a broader, less selective CA inhibition profile .
| Evidence Dimension | Shift in CA isoform binding selectivity conferred by methyl substitution on benzenesulfonamide ring |
|---|---|
| Target Compound Data | CAS 941890-83-1 bears a single 2-methyl group; predicted to exhibit intermediate selectivity enhancement relative to non-methylated analogs |
| Comparator Or Baseline | Dimethyl-substituted pyrrolidinone-bearing benzenesulfonamides: decreased affinity to almost all CAs but up to 500-fold selectivity gain for specific isoforms vs. non-methylated analogs [1]. Des-methyl analog: 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 954713-27-0), lacks 2-methyl group. |
| Quantified Difference | Up to 500-fold selectivity enhancement toward single CA isoforms observed for methylated analogs with chloro co-substitution; CAS 941890-83-1 expected to show intermediate selectivity shift. |
| Conditions | Fluorescent thermal shift assay (FTSA) against all twelve catalytically active recombinant human CA isoforms (I, II, III, IV, VA, VB, VI, VII, IX, XII, XIII, XIV) [1]. |
Why This Matters
For procurement decisions in drug discovery programs targeting a specific CA isoform (e.g., CA IX in oncology or CA VII in neurology), CAS 941890-83-1 offers a structurally encoded selectivity advantage that its des-methyl analog cannot provide, potentially reducing off-target liability in downstream assays.
- [1] Vaškevičienė I, Paketurytė V, Zubrienė A, et al. Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Bioorg Med Chem. 2019;27(2):322-337. doi:10.1016/j.bmc.2018.12.014. View Source
